molecular formula C9H16BrN B13001392 (4-Bromobicyclo[2.2.2]octan-1-yl)methanamine

(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine

Cat. No.: B13001392
M. Wt: 218.13 g/mol
InChI Key: FMHWBSMYSNCZMU-UHFFFAOYSA-N
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Description

(4-Bromobicyclo[222]octan-1-yl)methanamine is a bicyclic amine compound characterized by a bromine atom attached to a bicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromobicyclo[2.2.2]octan-1-yl)methanamine typically involves the bromination of bicyclo[2.2.2]octane followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under radical conditions. The subsequent amination step involves the reaction of the brominated intermediate with ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include hydroxylated, cyanated, or thiolated derivatives.

    Oxidation Reactions: Products include imines or nitriles.

    Reduction Reactions: Products include various amine derivatives.

Scientific Research Applications

(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromobicyclo[2.2.2]octan-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the bicyclic structure contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorobicyclo[2.2.2]octan-1-yl)methanamine
  • (4-Fluorobicyclo[2.2.2]octan-1-yl)methanamine
  • (4-Iodobicyclo[2.2.2]octan-1-yl)methanamine

Uniqueness

(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .

Properties

Molecular Formula

C9H16BrN

Molecular Weight

218.13 g/mol

IUPAC Name

(4-bromo-1-bicyclo[2.2.2]octanyl)methanamine

InChI

InChI=1S/C9H16BrN/c10-9-4-1-8(7-11,2-5-9)3-6-9/h1-7,11H2

InChI Key

FMHWBSMYSNCZMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)CN)Br

Origin of Product

United States

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